molecular formula C18H15N3O4S B2793775 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 868376-63-0

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2793775
CAS No.: 868376-63-0
M. Wt: 369.4
InChI Key: JDAKIPVXXVSUDL-HNENSFHCSA-N
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a benzo[d]thiazole core with an allyl and methoxy substituent, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the allyl and methoxy groups: The allyl group can be introduced via an allylation reaction, while the methoxy group can be added through methylation using methyl iodide in the presence of a base.

    Formation of the ylidene linkage: This involves the condensation of the benzo[d]thiazole derivative with a nitrobenzamide under basic conditions to form the (Z)-ylidene isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: The compound serves as a precursor for the synthesis of various benzo[d]thiazole derivatives with potential biological activities.

Biology and Medicine

    Antimicrobial activity: The compound has shown promising results against various bacterial and fungal strains.

    Anticancer activity: Studies have demonstrated its potential in inhibiting the growth of cancer cells, making it a candidate for anticancer drug development.

Industry

    Material science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share a similar core structure but differ in their substituents and biological activities.

    Nitrobenzamide derivatives: Compounds such as 4-nitrobenzamide and 2-nitrobenzamide have similar functional groups but lack the benzo[d]thiazole core.

Uniqueness

The unique combination of the benzo[d]thiazole core with allyl, methoxy, and nitrobenzamide groups in (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-3-11-20-16-14(25-2)9-6-10-15(16)26-18(20)19-17(22)12-7-4-5-8-13(12)21(23)24/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAKIPVXXVSUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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